3,5-Diacetyl-2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydropyridine
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Overview
Description
1-{5-acetyl-4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridin-3-yl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-acetyl-4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridin-3-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{5-acetyl-4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridin-3-yl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic areas, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-acetyl-4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{5-acetyl-4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridin-3-yl}ethan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H19F2NO3 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-[5-acetyl-4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone |
InChI |
InChI=1S/C18H19F2NO3/c1-9-15(11(3)22)17(16(12(4)23)10(2)21-9)13-7-5-6-8-14(13)24-18(19)20/h5-8,17-18,21H,1-4H3 |
InChI Key |
OTHUAZCYDMGDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2OC(F)F)C(=O)C |
Origin of Product |
United States |
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